



Application Notes and Protocols for M-110 in Cancer Research

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Compound of Interest		
Compound Name:	M-110	
Cat. No.:	B608784	Get Quote

Introduction

The designation "**M-110**" in cancer research is associated with at least two distinct investigational therapies: MT-110 (also known as Solitomab or AMG 110), a bispecific T-cell engager (BiTE®) antibody, and MTX110, a soluble formulation of the histone deacetylase (HDAC) inhibitor panobinostat. These compounds have different mechanisms of action and are being investigated in different cancer types. This document provides detailed application notes and protocols for both MT-110 and MTX110.

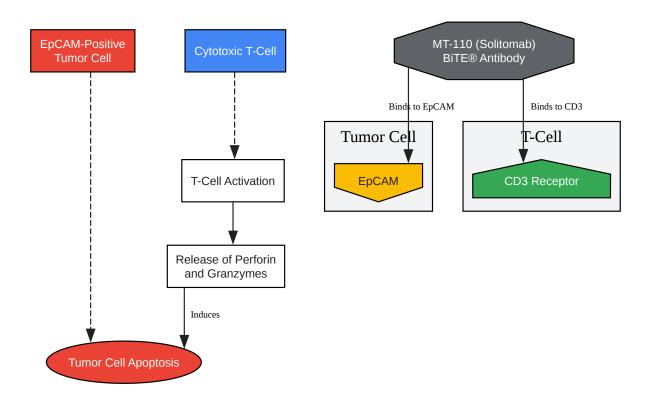
Part 1: MT-110 (Solitomab) - A Bispecific T-Cell Engager for Solid Tumors Application Note

Mechanism of Action: MT-110, also known as Solitomab, is a bispecific T-cell engager (BiTE®) antibody construct.[1] It is a single-chain protein with two different binding sites: one for the CD3 receptor on T-cells and another for the Epithelial Cell Adhesion Molecule (EpCAM) present on the surface of many solid tumor cells.[1][2] EpCAM is frequently overexpressed in various carcinomas, including gastrointestinal, lung, and ovarian cancers, and its expression is often associated with a poor prognosis.[2][3][4] By simultaneously binding to a T-cell and a tumor cell, MT-110 creates a synapse that leads to T-cell activation.[5] The activated T-cell then releases cytotoxic granules containing perforin and granzymes, which induce apoptosis in the cancer cell.[5] This process of redirected lysis is independent of major histocompatibility complex (MHC) class I presentation on the tumor cell.[1]



Applications in Cancer Research: MT-110 has been investigated for its potential to treat various EpCAM-positive solid tumors.[3] Preclinical studies have demonstrated its efficacy in eliminating primary human pancreatic, ovarian, and uterine serous papillary carcinoma cells, including cancer stem cells.[3][6][7][8] A phase 1 clinical trial has evaluated the safety and tolerability of solitomab in patients with refractory solid tumors.[4]

Signaling Pathway



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Caption: Mechanism of action of MT-110 (Solitomab).

Data Presentation

Table 1: Preclinical Efficacy of MT-110 (Solitomab) in Ovarian Cancer Models



Cell Line Type	Treatment	Mean Killing (%) ± SEM	P-value
EpCAM+ Chemo- resistant	Control BiTE®	3.6 ± 0.7	< 0.0001
EpCAM+ Chemo- resistant	Solitomab	28.2 ± 2.05	< 0.0001

Data from a 4-hour chromium-release assay with peripheral blood lymphocytes (PBL) as effector cells.[6]

Table 2: Grade ≥3 Treatment-Related Adverse Events in Phase 1 Study of Solitomab

Adverse Event	Number of Patients (N=65)	Percentage (%)
Diarrhea	6	9.2
Elevated Liver Parameters	8	12.3
Elevated Lipase	-	-
Supraventricular Tachycardia	1	1.5

Data from a phase 1 dose-escalation study in patients with refractory solid tumors.[4]

Experimental Protocols

- 1. In Vitro Cytotoxicity Assay (Chromium-51 Release Assay)
- Objective: To assess the ability of MT-110 to induce T-cell mediated lysis of EpCAM-positive tumor cells.
- Materials:
 - EpCAM-positive target tumor cells
 - o Peripheral blood mononuclear cells (PBMCs) as effector cells



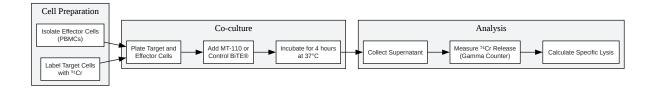
- MT-110 (Solitomab)
- Control BiTE® antibody
- Chromium-51 (⁵¹Cr)
- Culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well U-bottom plates
- Gamma counter
- · Methodology:
 - Label target tumor cells with 51Cr for 1 hour at 37°C.
 - Wash the labeled target cells three times with culture medium to remove unincorporated
 ⁵¹Cr.
 - \circ Plate the labeled target cells in a 96-well U-bottom plate at a density of 1 x 10⁴ cells/well.
 - Add effector cells (PBMCs) at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1).
 - Add MT-110 or control BiTE® at various concentrations.
 - Incubate the plate for 4 hours at 37°C.
 - Centrifuge the plate and collect the supernatant.
 - Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.
 - Calculate the percentage of specific lysis using the formula: (% Specific Lysis) =
 [(Experimental Release Spontaneous Release) / (Maximum Release Spontaneous Release)] x 100.
- 2. T-Cell Activation Assay
- Objective: To measure the activation of T-cells upon engagement by MT-110.



- Materials:
 - PBMCs or isolated T-cells
 - EpCAM-positive tumor cells
 - MT-110 (Solitomab)
 - Control BiTE® antibody
 - Fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, HLA-DR)
 and T-cell markers (CD4, CD8)
 - Flow cytometer
- · Methodology:
 - Co-culture T-cells and EpCAM-positive tumor cells at a specific E:T ratio in the presence of MT-110 or control BiTE®.
 - Incubate for a specified period (e.g., 24-48 hours).
 - Harvest the cells and stain with fluorescently labeled antibodies for CD4, CD8, CD25, and HLA-DR.
 - Analyze the cells using a flow cytometer to determine the percentage of CD4+ and CD8+
 T-cells expressing the activation markers.
 - Calculate the percentage of activated T-cells using the formula: (% Activated T-cells) =
 (Number of Marker-Positive T-cells / Total Number of T-cells) x 100.[3][9]

Experimental Workflow





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Caption: Workflow for an in vitro cytotoxicity assay with MT-110.

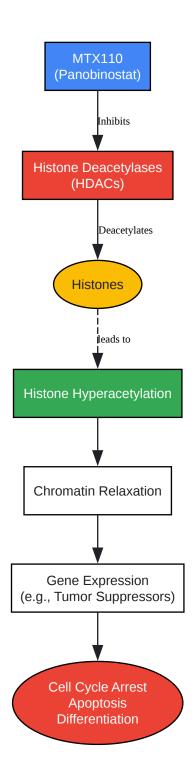
Part 2: MTX110 - A Soluble Pan-HDAC Inhibitor for Brain Tumors Application Note

Mechanism of Action: MTX110 is a water-soluble formulation of panobinostat, a potent panhistone deacetylase (pan-HDAC) inhibitor.[10][11] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, panobinostat causes hyperacetylation of histones, which results in a more relaxed chromatin structure and the expression of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[12][13] Panobinostat has shown preclinical efficacy against various brain tumor models, including diffuse intrinsic pontine glioma (DIPG) and glioblastoma.[14][15]

Applications in Cancer Research: A major challenge in treating brain tumors is the blood-brain barrier (BBB), which limits the penetration of many chemotherapeutic agents. MTX110 is designed for direct delivery to the tumor via convection-enhanced delivery (CED), a neurosurgical technique that uses a pressure gradient to distribute the drug throughout the tumor, bypassing the BBB.[10][16] This approach allows for higher local concentrations of the drug at the tumor site while minimizing systemic toxicity.[17] Clinical trials are investigating the safety and efficacy of MTX110 delivered by CED in patients with recurrent glioblastoma and newly diagnosed DIPG.[18][19]



Signaling Pathway



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Caption: Mechanism of action of MTX110 (Panobinostat).

Data Presentation



Table 3: Dose Escalation Levels in the PNOC015 Clinical Trial for DIPG

Dose Level	MTX110 Concentration (μΜ)	Total Volume (mL)	Administration Schedule
1	30	3	Day 1
2	30	6	Day 1 and 2
3	30	8	Day 1 and 2
4	30	10	Day 1 and 2
5	30	12	Day 1 and 2
6	60	12	Day 1 and 2
7	90	12	Day 1 and 2

Data from the PNOC015 Phase I/II study in children with newly diagnosed DIPG.[10][20]

Table 4: Survival Outcomes in Clinical Trials of MTX110

Cancer Type	Number of Patients	Median Overall Survival (OS)	Median Progression-Free Survival (PFS)
Diffuse Midline Glioma (DMG)	9	16.5 months	10 months
Recurrent Glioblastoma (Cohort A)	4	12-13+ months	6-12+ months

Data from phase 1 clinical trials.[17][19][21]

Experimental Protocols

1. Clinical Protocol for MTX110 Administration via Convection-Enhanced Delivery (CED)







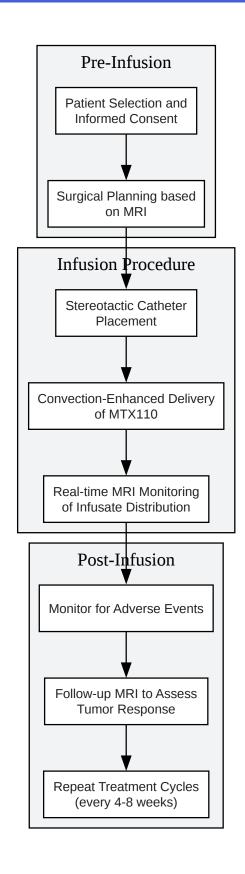
- Objective: To safely and effectively deliver MTX110 directly to a brain tumor. This is a summary of a clinical protocol and should not be used for patient treatment.
- Patient Population: Patients with newly diagnosed DIPG who have completed radiation therapy or patients with recurrent glioblastoma.[18][22]

Procedure:

- Catheter Placement: Stereotactically place one or more catheters into the tumor under surgical guidance.
- Drug Formulation: Prepare MTX110 as a sterile, aqueous solution of panobinostat, often
 co-infused with a contrast agent like gadoteridol to monitor distribution via MRI.[10][18]
- Infusion: Connect the catheters to an external or implantable pump programmed to deliver the drug at a slow, continuous rate.
- Real-time Monitoring: Use intra-operative or real-time MRI to visualize the distribution of the infusate and ensure adequate tumor coverage.[18]
- Dosing: Follow a dose-escalation protocol, starting with a low concentration and volume and gradually increasing in subsequent cycles based on patient tolerance.[10][20]
 Treatment cycles are typically repeated every 4-8 weeks.[22]
- Monitoring: Closely monitor patients for adverse events, particularly neurological toxicities.

Experimental Workflow





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Caption: Workflow for MTX110 administration via CED.



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